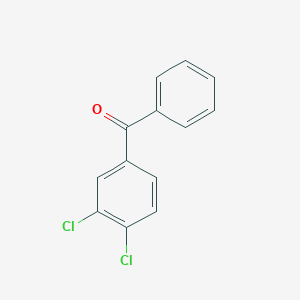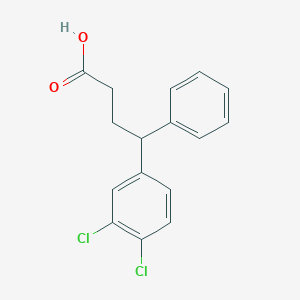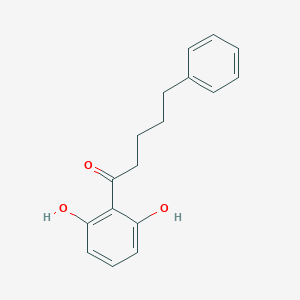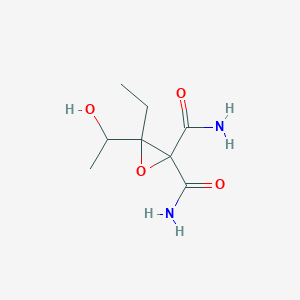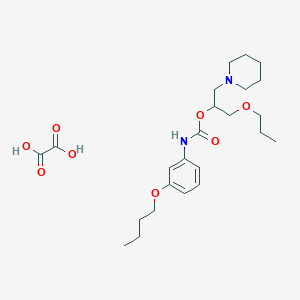
Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as Boc-Pip-OMe oxalate and is synthesized using a specific synthesis method.
Wirkmechanismus
The mechanism of action of Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) is not fully understood. However, studies have shown that the compound may act by inhibiting the activity of enzymes involved in the inflammatory response. It may also act by modulating the activity of neurotransmitters in the brain.
Biochemische Und Physiologische Effekte
Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) has been shown to have biochemical and physiological effects in scientific research. Studies have shown that the compound may reduce inflammation and pain. It may also improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) has advantages and limitations for lab experiments. The compound has potential therapeutic applications and may be useful in studying the mechanisms of neurodegenerative diseases. However, the compound is not widely available and may be difficult to synthesize.
Zukünftige Richtungen
There are several future directions for research on Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1). One direction is to further study the compound's mechanism of action and its potential therapeutic applications. Another direction is to develop more efficient synthesis methods for the compound. Additionally, research could be conducted on the compound's potential use in treating other diseases and conditions.
Synthesemethoden
Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) is synthesized using a specific synthesis method. The synthesis method involves the reaction between 3-butoxyphenyl isocyanate and 1-(1-piperidinylmethyl)-2-propoxymethanol in the presence of ethanedioic acid. The reaction results in the formation of Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1).
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) has potential therapeutic applications in scientific research. The compound has been studied for its anti-inflammatory and analgesic properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
143503-39-3 |
|---|---|
Produktname |
Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) |
Molekularformel |
C24H38N2O8 |
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-butoxyphenyl)carbamate |
InChI |
InChI=1S/C22H36N2O4.C2H2O4/c1-3-5-15-27-20-11-9-10-19(16-20)23-22(25)28-21(18-26-14-4-2)17-24-12-7-6-8-13-24;3-1(4)2(5)6/h9-11,16,21H,3-8,12-15,17-18H2,1-2H3,(H,23,25);(H,3,4)(H,5,6) |
InChI-Schlüssel |
VLVFDWCLDXPTOK-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
Kanonische SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
Synonyme |
oxalic acid, [1-(1-piperidyl)-3-propoxy-propan-2-yl] N-(3-butoxyphenyl )carbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



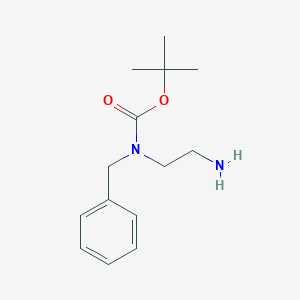
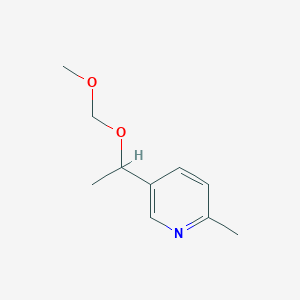

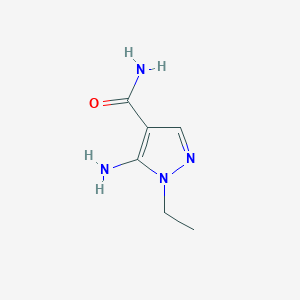
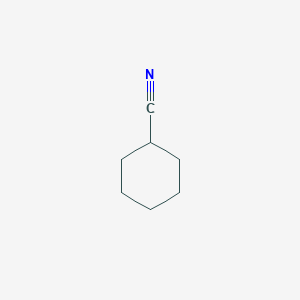
![2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B123596.png)
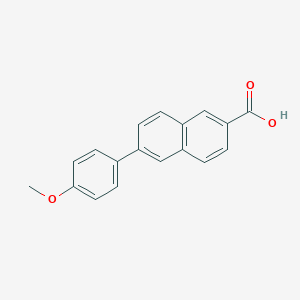
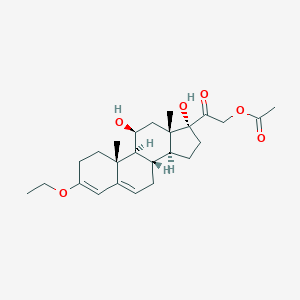
![(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane](/img/structure/B123606.png)
